Hydrocortisone caproate

Description

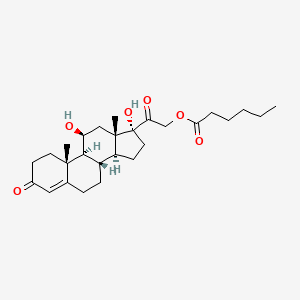

Structure

3D Structure

Properties

CAS No. |

3593-96-2 |

|---|---|

Molecular Formula |

C27H40O6 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |

InChI |

InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |

InChI Key |

XZSVYVIYKBHVMV-FOMYWIRZSA-N |

SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Other CAS No. |

3593-96-2 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hydrocortisone Caproate

Strategies for the Chemical Synthesis of Hydrocortisone (B1673445) Precursors

The synthesis of hydrocortisone, the essential precursor to Hydrocortisone Caproate, is a complex process that typically begins with readily available natural steroids. These semi-synthetic routes are often more commercially viable than total synthesis from simple molecules. britannica.com

Common starting materials include steroidal sapogenins and phytosterols, such as diosgenin (B1670711) from yams (Dioscorea species) and stigmasterol (B192456) from soybeans. britannica.comresearchgate.net The conversion of these precursors into the hydrocortisone skeleton involves a series of chemical and biological transformations. A pivotal and historically challenging step is the introduction of the hydroxyl group at the C11 position, which is crucial for the glucocorticoid activity of hydrocortisone. britannica.comresearchgate.netmdpi.com

Table 1: Common Precursors for Hydrocortisone Synthesis

| Precursor | Natural Source | Key Transformation |

|---|---|---|

| Diosgenin | Yams (Dioscorea) | Marker degradation followed by microbial hydroxylation |

| Stigmasterol | Soybeans | Chemical side-chain cleavage and microbial hydroxylation |

| Hecogenin | Sisal plants | Used for cortisone (B1669442) synthesis, convertible to hydrocortisone |

| Cholesterol | Animal sources | Early starting material, largely replaced by plant sterols |

Esterification Chemistry for the Introduction of the Caproate Moiety at Position C-21

Hydrocortisone possesses three hydroxyl groups at positions C-11 (secondary), C-17 (tertiary), and C-21 (primary). The synthesis of this compound requires the selective acylation of the primary C-21 hydroxyl group. This can be achieved through several esterification methods.

Direct Esterification Techniques

Direct esterification involves the reaction of hydrocortisone with caproic acid (also known as hexanoic acid) to form the C-21 ester. To achieve high regioselectivity for the C-21 position, enzymatic catalysis is a highly effective strategy. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been shown to be completely regioselective, targeting only the primary hydroxyl group at C-21. conicet.gov.arnih.gov This enzymatic approach is advantageous as it proceeds under mild conditions and avoids the need for complex protecting group strategies. conicet.gov.arnih.gov In a study using CALB, the direct esterification of hydrocortisone with hexanoic acid in toluene (B28343) yielded Hydrocortisone 21-Caproate with high efficiency. conicet.gov.ar

Transesterification Approaches

Transesterification is an alternative method where hydrocortisone is reacted with an activated ester of caproic acid, such as ethyl hexanoate. conicet.gov.ar This reaction is also efficiently catalyzed by lipases like CALB, which again ensures that the esterification occurs exclusively at the C-21 position. conicet.gov.arnih.gov

Research has demonstrated that a "one-pot" transesterification procedure can further enhance yields. conicet.gov.ar In this method, hydrocortisone is reacted with the carboxylic acid (hexanoic acid) and a small amount of a simple alcohol (like ethanol) in the presence of the lipase. The enzyme simultaneously catalyzes the formation of the ethyl ester in situ, which then acylates the steroid. This one-pot method has been reported to provide higher yields for hydrocortisone esters compared to standard direct esterification or transesterification. conicet.gov.ar

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Hydrocortisone 21-Caproate (Hexanoate)

| Synthetic Method | Acylating Agent | Catalyst | Reported Yield |

|---|---|---|---|

| Direct Esterification | Hexanoic Acid | Candida antarctica lipase B (CALB) | 88% conicet.gov.ar |

| Transesterification | Ethyl Hexanoate | Candida antarctica lipase B (CALB) | 90% conicet.gov.ar |

| One-Pot Transesterification | Hexanoic Acid + Ethanol | Candida antarctica lipase B (CALB) | 93% conicet.gov.ar |

Protecting Group Strategies in Hydrocortisone Ester Synthesis

In multifunctional molecules like hydrocortisone, protecting groups are often essential in traditional organic synthesis to prevent unwanted reactions at other sites. organic-chemistry.orguchicago.edu A protecting group temporarily blocks a reactive functional group, allowing a chemical transformation to be carried out selectively at another position in the molecule. organic-chemistry.org

For the chemical synthesis of this compound without a regioselective catalyst, the hydroxyl groups at C-11 and C-17 would need to be protected to ensure that esterification occurs solely at the desired C-21 position. nih.gov The primary C-21 hydroxyl is the most sterically accessible and nucleophilic, but side reactions could still occur. A typical strategy would involve introducing protecting groups (e.g., as ethers or ketals) for the C-11 and C-17 hydroxyls, performing the C-21 esterification, and then removing the protecting groups in subsequent steps. nih.gov

Advanced Synthetic Routes for Modified this compound Analogs

Hydrocortisone and its esters can serve as versatile starting materials for the synthesis of more complex or modified steroid analogs for research and pharmaceutical development. These advanced routes demonstrate the chemical manipulation of the steroid scaffold to create novel structures.

For example, hydrocortisone is the starting point for a 10-step synthesis of prednisolone-6-carboxylate esters. nih.gov This process involves:

Protection of the C-17 and C-21 hydroxyl groups as a bismethylene dioxyether. nih.gov

Conversion of the C-3 ketone to a cyclic ketal, which induces a shift of the double bond. nih.gov

Epoxidation of the new double bond. nih.gov

A series of further transformations to introduce the carboxylate ester functionality at the C-6 position. nih.gov

In another example, novel 17α- and/or 21-ester or carbamate (B1207046) derivatives of hydrocortisone have been synthesized to target specific cellular receptors. researchgate.net These syntheses showcase how the C-21 position can be functionalized with groups other than simple esters to explore new biological activities. researchgate.net

Green Chemistry Principles in the Synthesis of Hydrocortisone Esters

The synthesis of steroid esters, including this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In pharmaceutical applications, particularly steroid synthesis, these principles manifest through the use of biocatalysis, alternative solvents, and energy-efficient technologies to enhance sustainability, selectivity, and efficiency. rsc.orgresearchgate.net

A primary focus of green chemistry in this context is the use of enzymes as biocatalysts. rsc.org Enzymatic modifications of steroid scaffolds offer significant advantages over traditional chemical methods, which often require harsh reaction conditions and tedious protection and deprotection steps for functional groups. conicet.gov.arnih.gov Lipases, in particular, have proven to be highly effective for the regioselective acylation of hydrocortisone, a process central to producing esters like this compound. conicet.gov.arnih.gov

Enzymatic Esterification Research Findings

Studies have systematically evaluated various parameters to optimize the enzymatic synthesis of hydrocortisone esters. Key variables include the choice of lipase, acylating agent, solvent, and temperature. conicet.gov.arnih.gov Candida antarctica lipase B (CALB) has been identified as a particularly efficient biocatalyst for these transformations. conicet.gov.arnih.gov The reaction can be performed as a direct esterification using a carboxylic acid (like caproic acid) or as a transesterification using an ester (like ethyl caproate). conicet.gov.ar

A one-pot procedure, where the carboxylic acid and an alcohol are combined in the presence of the lipase, has been shown to produce even higher yields, especially for longer-chain esters. conicet.gov.ar This method is advantageous as it combines efficiency with the use of biodegradable catalysts (the lipase) and potentially less toxic solvents. conicet.gov.ar

| Enzyme | Acylating Agent (R) | Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B | CH3(CH2)4COOR | Esterification (Acid) | Toluene | 110 | 88 | conicet.gov.ar |

| Candida antarctica lipase B | CH3(CH2)4COOR | Transesterification (Ethyl Ester) | Toluene | 110 | 90 | conicet.gov.ar |

| Candida antarctica lipase B | CH3(CH2)4COOR | One-Pot | Toluene | 110 | 93 | conicet.gov.ar |

| Candida antarctica lipase B | CH3COOR | Transesterification (Ethyl Acetate) | Ethyl Acetate (B1210297) | - | 92 | conicet.gov.ar |

| Candida rugosa lipase | Vinyl acetate | Transesterification | Diisopropyl ether | - | - | researchgate.net |

Beyond biocatalysis, other green chemistry strategies are being applied to steroid synthesis. The use of alternative solvents, such as ionic liquids, offers an environmentally friendly substitute for volatile and often toxic organic solvents. researchgate.net Ionic liquids are non-volatile, have high thermal stability, and their properties can be tailored for specific reaction requirements. researchgate.net Similarly, energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.netnih.gov

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is another core tenet of green chemistry. primescholars.com Enzymatic processes, by virtue of their high selectivity and avoidance of protecting groups, often demonstrate superior atom economy compared to complex, multi-step chemical syntheses. primescholars.comwiley-vch.de For example, a traditional chemical synthesis might involve the use of stoichiometric reagents that are not incorporated into the final product, leading to significant waste and poor atom economy. primescholars.comnih.gov In contrast, catalytic enzymatic reactions maximize the incorporation of starting materials into the desired ester. wiley-vch.de

Molecular and Cellular Pharmacology of Hydrocortisone Caproate Non Clinical Focus

Glucocorticoid Receptor (GR) Interaction and Binding Kinetics of Hydrocortisone (B1673445) Caproate

The primary mechanism of action for all glucocorticoids, including hydrocortisone caproate, begins with binding to the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that resides in the cytoplasm in an inactive state, complexed with heat shock proteins. genecards.orgcore.ac.uk Upon binding by a ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. drugbank.comncats.io

Quantitative Analysis of Binding Affinity to GR

The binding affinity of a steroid to the glucocorticoid receptor is a critical determinant of its potency. Quantitative data for this compound itself is not extensively available in published literature, but its affinity can be inferred from structure-activity relationship studies on a series of hydrocortisone esters. nih.gov

Research on cultured human keratinocytes has shown that esterification of hydrocortisone at the 21-position generally leads to a lower binding affinity for the GR compared to the parent alcohol, hydrocortisone. nih.gov For instance, hydrocortisone 21-acetate (a two-carbon ester) shows a marked decrease in receptor affinity. However, the same research indicates that elongating the ester chain from acetate (B1210297) (C2) to valerate (B167501) (C5) results in a progressive increase in both lipophilicity and binding affinity among the esters. nih.gov this compound, being a 21-hexanoate (C6) ester, follows this trend of increased lipophilicity. psu.edu Based on this relationship, it is projected that this compound has a higher binding affinity than shorter-chain esters like the acetate, but its affinity remains lower than that of the parent hydrocortisone. nih.gov

Table 1: Inferred Relative Binding Affinity (RBA) of Hydrocortisone and Related 21-Esters for the Glucocorticoid Receptor This table is based on established structure-activity relationships. Exact numerical values for this compound are not available and the ranking is inferred.

| Compound | Ester Chain Length | Inferred Relative Binding Affinity (RBA) vs. Hydrocortisone |

| Hydrocortisone | N/A (Parent Alcohol) | Highest |

| Hydrocortisone Acetate | C2 | Lowest |

| Hydrocortisone Valerate | C5 | Intermediate (Higher than Acetate) |

| This compound | C6 | Intermediate (Potentially higher than Valerate) |

| Source: Inferred from findings in P. M. Ponec et al., 1987. nih.gov |

Structural Determinants of GR-Hydrocortisone Caproate Complex Formation

The formation of a stable and transcriptionally active complex depends on the precise fit of the steroid within the ligand-binding pocket (LBP) of the glucocorticoid receptor. The hydrocortisone molecule itself forms a series of critical hydrogen bonds and van der Waals interactions with amino acid residues lining the LBP, which are essential for high-affinity binding and receptor activation. ijdvl.com

Comparative GR Transactivation Potency of this compound and Related Esters

Glucocorticoid receptor transactivation is the process by which the ligand-bound receptor binds to DNA and enhances the transcription of target genes. The potency of a glucocorticoid is often measured by its EC50 value—the concentration required to achieve 50% of the maximal transcriptional response. This potency is a function of both receptor binding affinity and the efficacy of inducing a transcriptionally active conformation. drugbank.com

Genomic Mechanisms of Action of this compound

The anti-inflammatory and immunosuppressive effects of this compound are primarily driven by genomic mechanisms. After the activated GR translocates to the nucleus, it directly or indirectly regulates the transcription of target genes. genecards.org

Glucocorticoid Response Element (GRE) Modulation by this compound

The classic genomic pathway, known as transactivation, involves the binding of GR homodimers to specific DNA sequences called glucocorticoid response elements (GREs), located in the promoter regions of target genes. drugbank.comncats.io The binding of the this compound-activated GR complex to a GRE initiates the recruitment of a cascade of coactivator proteins, which facilitates the assembly of the basal transcription machinery and leads to an increase in gene expression. genecards.org

Conversely, a major component of the anti-inflammatory action of glucocorticoids occurs via transrepression. In this mechanism, the activated GR does not bind directly to DNA but rather interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By physically interacting with these pro-inflammatory factors, the GR prevents them from binding to their own DNA response elements, thereby repressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.

Transcriptional Regulation of Anti-inflammatory Gene Expression

The modulation of GREs by the this compound-GR complex results in a profound shift in the cellular gene expression profile, leading to a net anti-inflammatory effect.

Table 2: Key Gene Targets Regulated by Glucocorticoid Receptor Activation

| Mechanism | Effect on Transcription | Key Target Genes | Pharmacological Outcome |

| Transactivation | Upregulation | Annexin A1 (Lipocortin-1) | Inhibition of phospholipase A2, reducing production of prostaglandins (B1171923) and leukotrienes. ncats.io |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylation and inactivation of pro-inflammatory MAP kinases (e.g., p38, JNK). | ||

| Glucocorticoid-induced leucine (B10760876) zipper (GILZ) | Inhibition of NF-κB and AP-1 pathways. | ||

| Transrepression | Downregulation | Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8) | Reduction of key pro-inflammatory and pyrogenic cytokines. |

| Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of a central inflammatory mediator. | ||

| Cyclooxygenase-2 (COX-2) | Suppression of prostaglandin (B15479496) synthesis. ncats.io | ||

| Inducible Nitric Oxide Synthase (iNOS) | Reduction of inflammatory nitric oxide production. | ||

| Source: DrugBank, Inxight Drugs. ncats.io |

Through these genomic actions, this compound, acting via the glucocorticoid receptor, orchestrates a powerful anti-inflammatory response at the cellular level by simultaneously activating anti-inflammatory genes and repressing pro-inflammatory signaling cascades.

Repression of Pro-inflammatory Gene Transcription (e.g., via NF-κB pathway interference)

A primary mechanism through which this compound exerts its anti-inflammatory effects is by repressing the transcription of pro-inflammatory genes. This is largely achieved by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that, under inflammatory conditions, moves into the nucleus and activates genes responsible for producing inflammatory mediators like cytokines and chemokines. nih.gov

Hydrocortisone, the active component of this compound, can suppress the NF-κB pathway. nih.gov This inhibitory action reduces the production of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov Studies on H9C2 cardiomyocytes have demonstrated that hydrocortisone treatment following hypoxia/reoxygenation injury suppresses the NF-κB pathway, leading to reduced levels of these inflammatory markers. nih.gov Furthermore, research on a rat model of hepatocellular carcinoma indicated that hydrocortisone treatment downregulates the inflammation-regulatory transcription factor NF-κB. nih.gov

The activated glucocorticoid receptor (GR), bound to hydrocortisone, can interfere with NF-κB in several ways. It can directly bind to NF-κB, preventing it from activating pro-inflammatory genes. drugbank.com Additionally, the GR can increase the synthesis of the inhibitory protein IκBα, which traps NF-κB in the cytoplasm. drugbank.com This multifaceted interference with the NF-κB pathway is a cornerstone of the anti-inflammatory action of glucocorticoids like this compound. nih.govdrugbank.com

Non-Genomic Actions of this compound

Beyond its effects on gene transcription, which are known as genomic actions, this compound is also capable of eliciting rapid, non-genomic effects. nih.govnih.gov These actions are not dependent on changes in gene expression and occur within seconds to minutes. nih.govnih.gov They are often initiated at the plasma membrane and can involve the modulation of ion channels and intracellular signaling pathways. nih.govnih.gov

While the specific non-genomic actions of this compound are not as extensively documented as those of other glucocorticoids, the general principles are applicable. These rapid effects can be mediated by membrane-bound glucocorticoid receptors (mGRs) or through direct physicochemical interactions with cell membranes. nih.govmdpi.com Non-genomic mechanisms are thought to contribute to the diverse and rapid responses observed with glucocorticoid therapy. nih.govnih.govmdpi.com For instance, some studies suggest that the rapid effects of glucocorticoids on calcium mobilization and other signaling pathways are independent of the classic cytosolic glucocorticoid receptor and protein synthesis. nih.gov

Cellular and Subcellular Effects of this compound

The pharmacological influence of this compound extends to various cellular and subcellular processes, ultimately altering cell behavior and function.

Modulation of Specific Intracellular Signaling Cascades (e.g., MAP Kinases, Phospholipase A2 Inhibition)

This compound modulates key intracellular signaling cascades involved in inflammation.

Mitogen-Activated Protein (MAP) Kinase Pathways: Glucocorticoids are known to inhibit the MAP kinase signaling pathway. nih.govresearchgate.net This is achieved, in part, by increasing the expression of MAP kinase phosphatase-1 (MKP-1), an enzyme that deactivates MAP kinases like ERK-1/2. nih.gov By inhibiting this pathway, glucocorticoids can suppress the production of inflammatory mediators. nih.gov Research has shown that hydrocortisone can modulate the EGFR/ERK signaling pathway. researchgate.net Furthermore, in a pig model of trauma, hydrocortisone was found to inhibit the synthesis of reactive oxygen species, with evidence suggesting the involvement of the extracellular signal-regulated kinase (ERK) pathway. researchgate.net

Phospholipase A2 (PLA2) Inhibition: A well-established anti-inflammatory mechanism of glucocorticoids is the inhibition of phospholipase A2 (PLA2). ncats.iodrugbank.comnih.gov Hydrocortisone induces the synthesis of a protein called lipocortin-1 (also known as annexin-1). ncats.iodrugbank.com This protein then binds to cell membranes and prevents PLA2 from accessing its substrate, arachidonic acid. ncats.iodrugbank.com This action curtails the production of potent inflammatory mediators such as prostaglandins and leukotrienes. ncats.iodrugbank.comnih.gov

Impact on Cell Cycle Progression and Apoptosis in in vitro Models

In various in vitro settings, particularly with immune cells, hydrocortisone can influence cell cycle progression and induce apoptosis (programmed cell death). nih.govcmbr-journal.com A study comparing several topical corticosteroids on HaCaT keratinocytes found that hydrocortisone-butyrate, a related ester, was less antiproliferative than some other corticosteroids at high concentrations. nih.govsigmaaldrich.com However, hydrocortisone base did show a clear cytotoxic effect. nih.govsigmaaldrich.com Most of the tested corticosteroids, with the exception of clobetasol-propionate, caused cell cycle arrest primarily in the G2 phase. nih.govsigmaaldrich.com

The effect of hydrocortisone on apoptosis can be cell-type specific. For instance, it has been shown to inhibit TNF-α- or LPS-induced apoptosis in bovine glomerular endothelial cells. cmbr-journal.com Conversely, in human microvascular endothelial cells, hydrocortisone can promote apoptosis. cmbr-journal.com In a study on H9C2 cardiomyocytes, hydrocortisone treatment promoted proliferation and inhibited apoptosis after injury. nih.gov

Mechanisms Underlying Cell-Specific Responses to this compound Exposure

The response of different cell types to this compound is not uniform and is influenced by several factors. One key determinant is the presence and concentration of high-affinity glucocorticoid binding sites (receptors) within the cells. nih.gov For example, the proliferative response of human fetal lung-derived cell lines to hydrocortisone is enhanced by the hormone, while other cell lines show growth inhibition under the same conditions. nih.gov This suggests a specificity in the steroid-cell interaction. nih.gov

Furthermore, the cellular context, including the existing signaling environment and the expression of various co-regulatory proteins, can dictate the ultimate cellular response to glucocorticoid exposure. The differential effects on apoptosis and cell proliferation across various cell types highlight this complexity. cmbr-journal.comnih.gov

Comparative Pharmacological Profiles of this compound with Other Glucocorticoid Esters

This compound is one of many esterified forms of hydrocortisone. The addition of an ester group, such as caproate, modifies the physicochemical properties of the parent hydrocortisone molecule, primarily by increasing its lipophilicity. nih.gov This enhanced lipophilicity can lead to altered absorption, tissue penetration, and duration of action.

Generally, increased lipophilicity in a glucocorticoid ester is associated with greater potency and a longer duration of action. For example, hydrocortisone 17-butyrate, another ester, exhibits almost optimal lipophilicity, resulting in a potent topical effect. nih.gov When comparing different esters, their rates of metabolic degradation and plasma clearance are also crucial factors determining their systemic effects. nih.gov For instance, in rats, hydrocortisone 17-butyrate is rapidly cleared from the plasma. nih.gov

A study comparing hydrocortisone and prednisolone (B192156) esters found that prednisolone has a longer plasma half-time than hydrocortisone. oup.com The choice of a specific ester is often dictated by the desired therapeutic outcome, balancing potency and duration of action.

Below is an interactive table comparing the general properties of hydrocortisone and some of its esters.

| Feature | Hydrocortisone | Hydrocortisone Acetate | Hydrocortisone Butyrate | This compound |

| Relative Lipophilicity | Low | Moderate | High | High |

| Relative Potency | Baseline | Similar to hydrocortisone | Higher than hydrocortisone | Higher than hydrocortisone |

| Relative Duration of Action | Short | Short to Intermediate | Intermediate | Intermediate to Long |

Pharmacokinetic Disposition and Biotransformation of Hydrocortisone Caproate Pre Clinical and in Vitro Investigation

Absorption Characteristics in Model Systems

The absorption of hydrocortisone (B1673445) caproate, like other corticosteroid esters, is significantly influenced by its physicochemical properties, which dictate its ability to cross biological barriers.

The lipophilicity of corticosteroid esters is a key determinant of their permeation through biological membranes. In vitro studies using nude mouse skin have shown that increasing the alkyl chain length of hydrocortisone 21-n-alkyl esters generally increases their permeability. umich.edu Hydrocortisone caproate, with its six-carbon ester chain, falls within a series of esters that demonstrate significantly higher permeability compared to the parent hydrocortisone molecule. umich.edu For instance, the permeability coefficient for hydrocortisone-21-heptanoate was found to be 0.34 cm/h, vastly greater than that of more hydrophilic compounds like glucose (1.0 x 10⁻⁶ cm/h). umich.edu This suggests that the caproate ester moiety enhances the molecule's ability to partition into and diffuse across the lipid-rich stratum corneum. umich.edu

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another in vitro model used to predict skin permeability. mdpi.com Studies using a PAMPA model with a silicone oil and isopropyl myristate membrane have been employed to establish the permeation properties of various newly synthesized corticosteroid C-21 esters. mdpi.com This high-throughput screening method helps classify compounds based on their membrane retention and permeation, suggesting that esters like this compound could be designed for localized activity with minimal systemic absorption. mdpi.com Research on hydrocortisone permeation through synthetic membranes like cellulose (B213188) acetate (B1210297) and cultured skin models such as EpiDerm™ further confirms that formulation plays a significant role, but the intrinsic properties of the molecule are fundamental to its diffusion rate. nih.gov

Table 1: Permeability and Partition Coefficients of Hydrocortisone and its Esters Data adapted from in vitro studies on nude mouse skin. umich.edu

| Compound | Permeability Coefficient (cm/h) | Ether-Water Partition Coefficient |

| Hydrocortisone | Not specified in abstract | Not specified in abstract |

| Hydrocortisone-21-acetate | Not specified in abstract | Not specified in abstract |

| Hydrocortisone-21-heptanoate | 0.34 | 1.4 x 10⁴ |

| Glucose | 1.0 x 10⁻⁶ | 9.0 x 10⁻⁶ |

The primary transport mechanism for steroids, including hydrocortisone and its esters, across biological membranes like the intestinal epithelium or skin is considered to be passive diffusion. researchgate.net In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, indicated that the transport of various steroids is independent of concentration and transport direction, which are hallmarks of passive diffusion. researchgate.net These studies found a weak inverse correlation with lipophilicity (ClogP), suggesting that partitioning between the membrane and the aqueous environment is a key driver of absorption. researchgate.net

Distribution Profiles in Pre-clinical Animal Models

Following absorption and systemic entry, hydrocortisone is widely distributed throughout the body. Preclinical data indicates that hydrocortisone distributes into various tissues, is capable of crossing the blood-brain barrier, and is secreted in breast milk. pfizer.com In animal studies, the volume of distribution at a steady state for hydrocortisone has been estimated to be between 20 to 40 liters. pfizer.com

Animal models of sepsis in mice have utilized hydrocortisone administration to study its therapeutic effects, demonstrating its distribution to relevant sites of action to exert its physiological effects. nih.gov While specific distribution studies detailing the tissue concentrations of the intact this compound ester are not extensively documented, it is expected that the ester would undergo rapid hydrolysis in the bloodstream and tissues, leading to a distribution profile that largely mirrors that of hydrocortisone itself. pfizer.comnih.gov The high plasma protein binding of hydrocortisone, approximately 92%, primarily to transcortin and albumin, is a major factor governing its distribution and availability to tissues. pfizer.com

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of this compound is a two-step process, beginning with the cleavage of the ester bond, followed by the extensive metabolism of the parent hydrocortisone molecule.

The first and rate-limiting step in the metabolism of this compound is the hydrolysis of the caproate ester at the C-21 position, a reaction catalyzed by esterase enzymes present in various tissues and biological fluids. This cleavage releases the pharmacologically active hydrocortisone. In vitro studies using homogenates of inflamed rabbit synovial tissue have investigated the hydrolysis rates of a series of cortisol (hydrocortisone) 21-esters. nih.gov These experiments revealed that the rate of hydrolysis is dependent on the length of the ester's carbon chain. nih.gov Esters with chain lengths of 4, 6 (caproate), 8, and 10 carbons were found to be hydrolyzed much more rapidly than those with shorter (2-carbon) or longer (12, 14, and 16-carbon) chains. nih.gov This suggests that this compound is a good substrate for synovial tissue esterases, allowing for efficient local release of the active steroid. nih.gov In contrast, studies with other esterase types, such as porcine liver esterase, have shown that certain hydrocortisone esters can be poor substrates, indicating that the rate of hydrolysis can be tissue-specific. researchgate.net

Once hydrocortisone is released, it undergoes extensive Phase I and Phase II metabolism, primarily in the liver and kidneys. pfizer.comuc.edu

In Vitro Liver Metabolism: The liver is the principal site of hydrocortisone metabolism. pfizer.com In vitro studies using perfused three-dimensional human liver bioreactors have provided detailed insights into its metabolic fate. nih.govnih.gov Phase I metabolism involves the reduction of the A-ring to produce metabolites such as dihydrocortisol (B45014) and tetrahydrocortisol (B1682764), as well as the interconversion between cortisol and cortisone (B1669442), catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govoup.com In the liver, 11β-HSD1 predominantly functions as a reductase, converting inactive cortisone back to active cortisol. oup.com Following Phase I reactions, the metabolites undergo Phase II conjugation. nih.gov The major Phase II pathway is glucuronidation, leading to the formation of water-soluble glucuronides of tetrahydrocortisol and tetrahydrocortisone, which are then readily excreted. nih.govnih.gov In these in vitro liver models, Phase II metabolites accounted for 45–52% of the metabolized hydrocortisone. nih.govnih.gov

In Vitro Kidney Metabolism: The kidney is another important site for hydrocortisone metabolism. nih.gov In vitro studies with kidney tissue have demonstrated its capacity to metabolize hydrocortisone. nih.govannualreviews.org A key metabolic step in the kidney is the inactivation of hydrocortisone to cortisone. nih.gov This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which acts as a potent dehydrogenase, protecting mineralocorticoid receptors from illicit occupation by cortisol. nih.govoup.com In addition to this conversion, early in vitro research indicated that kidney tissue could metabolize hydrocortisone to 11-β-hydroxy-Δ4-androstene-3,17-dione. annualreviews.org

Enzymology of this compound Biotransformation

The biotransformation of this compound, a corticosteroid ester, is a critical determinant of its pharmacokinetic profile and therapeutic action. In vitro and pre-clinical investigations suggest a primary metabolic pathway initiated by enzymatic hydrolysis of the caproate ester bond, followed by the metabolism of the parent compound, hydrocortisone.

The initial and rate-limiting step in the metabolism of this compound is the cleavage of the ester linkage to release active hydrocortisone and caproic acid. This reaction is catalyzed by a class of enzymes known as esterases , which are ubiquitous in biological tissues, including the skin, liver, and plasma. researchgate.netmsdvetmanual.com The rate of this hydrolysis can be influenced by the length of the ester chain. A study investigating a series of cortisol 21-esters in inflamed rabbit synovial tissue homogenates revealed that esters with chain lengths of 4, 6, 8, and 10 carbon atoms were hydrolyzed significantly faster than those with shorter (C2) or longer (C12, C14, C16) chains. nih.gov This suggests that this compound, a C6 ester, is likely subject to relatively rapid hydrolysis by tissue esterases. nih.gov For instance, cholesterol esterase has been shown to hydrolyze caproate esters, although at a lower rate than some unsaturated fatty acid esters like oleate. sigmaaldrich.com Another study on hydrocortisone 17-butyrate 21-propionate demonstrated its hydrolysis by cultured human keratinocytes, primarily at the 21-position, to form hydrocortisone 17-butyrate. nih.gov This highlights the role of esterases present in the skin in the local metabolism of topically applied corticosteroid esters.

Once hydrocortisone is released, it undergoes further metabolism, primarily in the liver. The major enzymes involved in the biotransformation of hydrocortisone are members of the cytochrome P450 (CYP) superfamily, particularly CYP3A4 . medsafe.govt.nz CYP3A4 is responsible for the 6β-hydroxylation of hydrocortisone, which is a key step in its Phase I metabolism. medsafe.govt.nz Other enzymes, such as 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), also play a role by converting hydrocortisone to its inactive form, cortisone. medsafe.govt.nz The metabolism of hydrocortisone can also be influenced by the presence of other compounds that induce or inhibit CYP3A4 activity. medsafe.govt.nzconicet.gov.ar

The enzymatic biotransformation can be summarized as a two-stage process:

Ester Hydrolysis: this compound is hydrolyzed by non-specific esterases in various tissues to yield hydrocortisone and caproic acid.

Corticosteroid Metabolism: The liberated hydrocortisone is then metabolized, mainly by hepatic CYP3A4 and other enzymes, into various metabolites that can be excreted from the body.

The table below summarizes the key enzymes involved in this process.

| Enzyme Class | Specific Enzyme (Example) | Role in this compound Biotransformation | Location |

| Esterases | Carboxylesterases, Cholesterol Esterase | Hydrolysis of the caproate ester bond to release free hydrocortisone. researchgate.netsigmaaldrich.comnih.gov | Liver, Plasma, Skin, Synovial Tissue researchgate.netnih.govnih.gov |

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation of the released hydrocortisone. medsafe.govt.nznih.gov | Primarily Liver, Intestine medsafe.govt.nzconicet.gov.ar |

| Dehydrogenases | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Conversion of hydrocortisone to inactive cortisone. medsafe.govt.nz | Kidney, Colon, Salivary Glands |

Excretion Pathways in Pre-clinical Animal Studies

Pre-clinical studies in various animal models provide insight into the elimination routes of hydrocortisone and its esters, which are expected to be the primary excretion pathways for this compound following its biotransformation. The excretion of the metabolites of this compound occurs through two main routes: renal (urine) and fecal (bile). europa.eudrugbank.com

Following systemic absorption and metabolism, the hydrophilic metabolites of hydrocortisone are primarily eliminated by the kidneys. drugbank.com Animal studies with systemically administered corticosteroids have demonstrated that the excretion of the administered dose is typically rapid and nearly complete within a short timeframe. For instance, following intravenous injection of hydrocortisone sodium succinate (B1194679), excretion of the dose was almost complete within 12 hours. fda.gov

A significant portion of the metabolites may also be excreted via the feces. europa.eu This pathway involves the secretion of metabolites from the liver into the bile, which is then released into the gastrointestinal tract and eliminated. For some topical corticosteroids and their metabolites, biliary excretion is a notable route of elimination. drugbank.com Studies on hydrocortisone aceponate in dogs have shown that it is eliminated through both urine and feces, similar to endogenous cortisol. europa.eu

Data from a related compound, hydroxyprogesterone (B1663944) caproate, provides a quantitative example of the distribution between these two pathways. Following intramuscular injection, approximately 50% of its metabolites are eliminated in the feces, while about 30% are excreted in the urine. drugbank.comncats.io While this is a different compound, it suggests that for steroid esters, both renal and fecal excretion are significant pathways.

The table below provides a summary of the expected excretion pathways for this compound metabolites based on pre-clinical data from related corticosteroids.

| Excretion Pathway | Description | Relevant Findings in Animal Studies |

| Renal (Urine) | Primary route for water-soluble metabolites of hydrocortisone. drugbank.com | Excretion of hydrocortisone sodium succinate is nearly complete within 12 hours. fda.gov Hydrocortisone aceponate is eliminated via urine in dogs. europa.eu |

| Fecal (Bile) | Elimination of metabolites secreted from the liver into the bile and then into the intestines. drugbank.com | Some topical corticosteroid metabolites are excreted in the bile. drugbank.com Hydrocortisone aceponate is eliminated via feces in dogs. europa.eu Approximately 50% of hydroxyprogesterone caproate metabolites are eliminated in feces. drugbank.comncats.io |

Structure Activity Relationship Sar and Molecular Modeling of Hydrocortisone Caproate

Elucidation of Structural Features Influencing Glucocorticoid Receptor Binding and Activation

The binding of hydrocortisone (B1673445) caproate to the glucocorticoid receptor is a highly specific interaction governed by various structural features of the steroid molecule. The glucocorticoid receptor, a transcription factor that regulates gene expression, possesses a ligand-binding domain (LBD) that accommodates the steroid. frontiersin.orgplos.org The binding of hydrocortisone and its esters, including the caproate ester, initiates a conformational change in the receptor, leading to its activation and subsequent physiological effects. drugbank.comncats.io

Key structural elements of the hydrocortisone backbone are essential for its binding affinity and activity. These include the C3-ketone, the Δ4 double bond in the A-ring, and the 11β-hydroxyl group. uomustansiriyah.edu.iqresearchgate.net The 11β-hydroxyl group, in particular, forms a crucial hydrogen bond with the amino acid residue Asn-564 within the GR's ligand-binding pocket. nih.gov The addition of an ester group at the C21 position, as in hydrocortisone caproate, significantly influences the molecule's lipophilicity and, consequently, its interaction with the receptor. While esterification at the 21-position generally increases lipophilicity, it can sometimes lead to a decrease in binding affinity compared to the parent alcohol, hydrocortisone. nih.gov However, the elongation of the ester chain, such as the caproate group, can enhance both binding affinity and lipophilicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Permeation and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. scienceforecastoa.com These models are invaluable in predicting the behavior of new chemical entities, including hydrocortisone esters.

Correlation of Molecular Descriptors with Membrane Permeability of Hydrocortisone Esters

The ability of a topical corticosteroid to permeate the skin is a critical factor determining its efficacy. QSAR and Quantitative Structure-Permeability Relationship (QSPR) models have been developed to predict the skin permeability of various compounds, including hydrocortisone esters. nih.govmdpi.comljmu.ac.uk These models typically correlate molecular descriptors, which are numerical representations of a molecule's properties, with experimentally determined permeability coefficients.

Key molecular descriptors that have been found to influence the membrane permeability of hydrocortisone esters include:

Lipophilicity (log P): This is a measure of a compound's hydrophobicity and is a major determinant of its ability to partition into and diffuse through the lipid-rich stratum corneum. ljmu.ac.ukpermegear.com For hydrocortisone and its esters, a linear relationship has been observed between their permeation enhancement and the n-octanol/water partition coefficients of enhancers. permegear.com

Molecular Size: Descriptors such as molecular weight and molecular volume are also crucial. nih.govljmu.ac.uk Larger molecules generally diffuse more slowly through the skin barrier.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds can also affect permeability. nih.gov

A study utilizing a Parallel Artificial Membrane Permeability Assay (PAMPA) investigated the permeability of newly synthesized corticosteroid C-21 esters. mdpi.com The results showed that these esters, including those of hydrocortisone, generally exhibited high membrane retention and low permeation, suggesting they could act as potential prodrugs with a favorable benefit/risk ratio. mdpi.com

Table 1: Molecular Descriptors Influencing Membrane Permeability of Corticosteroid Esters

| Molecular Descriptor | Influence on Permeability | Rationale |

|---|---|---|

| Lipophilicity (log P) | Generally increases permeability up to a certain point. | Enhances partitioning into the stratum corneum. ljmu.ac.ukpermegear.com |

| Molecular Weight/Volume | Generally decreases permeability. | Larger molecules diffuse more slowly through the skin barrier. nih.govljmu.ac.uk |

| Hydrogen Bond Donors/Acceptors | Can decrease permeability. | Increased hydrogen bonding with the polar head groups of lipids can hinder diffusion. nih.gov |

| Polar Surface Area (PSA) | Inversely correlated with permeability. | Higher PSA indicates greater polarity, which reduces partitioning into the lipophilic stratum corneum. ljmu.ac.uk |

Predictive Models for in vitro Biological Effects Based on Chemical Structure

QSAR models can also be developed to predict the in vitro biological effects of hydrocortisone esters, such as their anti-inflammatory activity. These models correlate structural descriptors with biological data obtained from in vitro assays. For instance, a solvolytic model was proposed to predict the activation of fluocinolone (B42009) acetonide C-21 ester prodrugs, which could be applicable to other corticosteroid esters. mdpi.com This model established a correlation between the solvolytic rate constant (a measure of ester hydrolysis), lipophilicity, and anti-inflammatory activity. mdpi.com

Predictive models for the biological effects of hydrocortisone esters can guide the synthesis of new derivatives with improved therapeutic profiles. By understanding the relationship between chemical structure and activity, chemists can rationally design molecules with enhanced potency and reduced side effects.

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to investigate the interactions between ligands and their biological targets at an atomic level. These methods complement experimental studies and offer valuable insights into the mechanisms of drug action.

Molecular Docking Simulations with Glucocorticoid Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgmdpi.com This method is widely used to study the binding of glucocorticoids, including hydrocortisone and its esters, to the glucocorticoid receptor. nih.govnih.govresearchgate.net

Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. For example, studies have shown good fitting of glucocorticoid 17-esters within the GR-binding pocket, which corresponds to their high receptor-binding affinity. nih.gov In contrast, 21-esters with larger substituents may experience unfavorable steric interactions. nih.gov Molecular docking studies have also been instrumental in the design of novel hydrocortisone derivatives with potential activity against both androgen and glucocorticoid receptors. nih.gov

Table 2: Key Amino Acid Residues in the Glucocorticoid Receptor Binding Pocket Interacting with Hydrocortisone Analogs

| Amino Acid Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Asn-564 | Hydrogen Bond | Forms a hydrogen bond with the C11-OH group of the steroid. | nih.gov |

| Met-639 | Hydrophobic Interaction | Interacts with the side chains of the glucocorticoid. | nih.gov |

| Gln-642 | Hydrogen Bond | Interacts with the 17α-hydroxyl group. | ingentaconnect.com |

| Arg-611 | Hydrogen Bond | Can interact with the C3-ketone group. | |

| Gln-570 | Hydrogen Bond | Can interact with the C20-carbonyl and C21-hydroxyl groups. |

Molecular Dynamics Simulations to Understand Ligand-Receptor Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. plos.orgnih.govnih.gov MD simulations of the glucocorticoid receptor have provided insights into the role of different domains in its function and how ligand binding affects its dynamics. plos.orgnih.govnih.gov

In silico Prediction of Metabolic Soft Spots and Biotransformation Products of this compound

The prediction of a drug candidate's metabolic fate is a critical step in the early phases of drug discovery, influencing its pharmacokinetic profile and potential for toxicity. nih.govcam.ac.uk In silico models provide a rapid and cost-effective means to identify "metabolic soft spots"—the chemically labile sites on a molecule that are most susceptible to enzymatic transformation. waters.comoptibrium.com For this compound, a corticosteroid ester, computational analysis focuses on identifying which parts of the molecule are likely to be targeted by metabolic enzymes, primarily through hydrolysis and oxidation reactions.

Identification of Metabolic Soft Spots

The structure of this compound presents several potential sites for metabolism. The primary and most predictable metabolic soft spot is the ester linkage at the C21 position. Ester bonds are notoriously susceptible to hydrolysis by various esterases present in the blood, liver, and other tissues. This hydrolysis would readily cleave the caproate group, releasing hydrocortisone and caproic acid.

Beyond the ester group, the hydrocortisone steroid nucleus itself contains several positions that are known metabolic hotspots. These are primarily targeted by cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I drug metabolism. nih.gov Computational tools can predict the likelihood of metabolism at different sites on the molecule. optibrium.com For the hydrocortisone moiety, key sites for oxidative metabolism include:

6β-hydroxylation: This is a well-known metabolic pathway for many steroids, including hydrocortisone. drugbank.com

Oxidation of the 11β-hydroxyl group: This would convert hydrocortisone to cortisone (B1669442).

Reduction of the C20 ketone: This leads to the formation of 20-hydroxy metabolites. mdpi.com

Reduction of the Δ4-3-keto group in the A-ring: This is another common route for steroid metabolism.

The caproate side chain also presents potential, though likely secondary, sites for metabolism. The aliphatic carbon chain could undergo omega (ω) and omega-1 (ω-1) oxidation, although this is generally a slower process compared to the rapid hydrolysis of the ester bond.

The following table summarizes the predicted metabolic soft spots on the this compound molecule based on its structural features and known steroid metabolism.

| Predicted Metabolic Soft Spot | Type of Reaction | Primary Metabolite Formed |

| C21-ester linkage | Hydrolysis | Hydrocortisone, Caproic Acid |

| C6 position of steroid nucleus | Oxidation (Hydroxylation) | 6β-hydroxyhydrocortisone |

| C11-hydroxyl group | Oxidation | Cortisone |

| C20-ketone group | Reduction | 20-hydroxyhydrocortisone |

| A-ring (Δ4-3-keto group) | Reduction | Dihydro and tetrahydro metabolites |

Predicted Biotransformation Products

Based on the identified metabolic soft spots, a cascade of biotransformation products for this compound can be predicted. The initial and most significant metabolic step is the hydrolysis of the ester bond, yielding hydrocortisone. From there, hydrocortisone would enter its known metabolic pathways.

The predicted primary biotransformation products are:

Hydrocortisone: The active corticosteroid, formed by the hydrolysis of the caproate ester.

Caproic Acid: The fatty acid side chain, which would be further metabolized through beta-oxidation.

Subsequent metabolism of hydrocortisone would lead to a variety of Phase I and Phase II metabolites. In silico prediction tools can help to map out these subsequent transformations.

Phase I Metabolites (of Hydrocortisone):

Cortisone: Formed by the oxidation of the 11β-hydroxyl group of hydrocortisone.

6β-hydroxyhydrocortisone: A major oxidative metabolite.

20α- and 20β-hydroxyhydrocortisone: Formed by the reduction of the C20 ketone. mdpi.com

Tetrahydrocortisone and Tetrahydrocortisol (B1682764): Resulting from the reduction of the A-ring.

Phase II Metabolites:

Following Phase I oxidation and reduction, the resulting metabolites are often conjugated with polar molecules to facilitate their excretion. The primary Phase II biotransformations for hydrocortisone metabolites are glucuronidation and sulfation. The hydroxyl groups introduced during Phase I metabolism, as well as the original hydroxyl groups on the steroid nucleus, are the primary sites for conjugation.

The following table details the predicted biotransformation products of this compound.

| Compound Name | Precursor | Metabolic Pathway |

| Hydrocortisone | This compound | Hydrolysis |

| Caproic Acid | This compound | Hydrolysis |

| Cortisone | Hydrocortisone | Oxidation |

| 6β-hydroxyhydrocortisone | Hydrocortisone | Hydroxylation |

| 20α-hydroxyhydrocortisone | Hydrocortisone | Reduction |

| 20β-hydroxyhydrocortisone | Hydrocortisone | Reduction |

| Tetrahydrocortisone | Cortisone | Reduction |

| Tetrahydrocortisol | Hydrocortisone | Reduction |

| Hydrocortisone Glucuronide | Hydrocortisone | Glucuronidation |

| Cortisone Glucuronide | Cortisone | Glucuronidation |

It is important to note that while in silico tools provide valuable predictions, experimental validation using techniques like liquid chromatography-mass spectrometry (LC-MS) is essential to confirm the actual metabolic profile of a compound. nih.gov

Based on a comprehensive search of available scientific literature, there is a notable lack of specific non-clinical research focused on "this compound" within the advanced pharmaceutical formulation and drug delivery contexts outlined in the request. The existing body of research extensively covers related compounds such as Hydrocortisone, Hydrocortisone Acetate (B1210297), and other corticosteroids, exploring technologies like polymer matrices, nanostructured lipid carriers (NLCs), 3D printing, and solvent casting.

However, studies specifically investigating the application of these advanced formulation strategies to this compound are not present in the available literature. Consequently, it is not possible to generate the requested article with scientifically accurate, detailed research findings, and data tables that adhere strictly to the subject of this compound.

To fulfill the user's request, which requires a sole focus on this compound, specific research data on this compound is necessary. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified compound.

Advanced Pharmaceutical Formulation and Drug Delivery Systems Research for Hydrocortisone Caproate Non Clinical

Biopharmaceutical Characterization of Formulated Hydrocortisone (B1673445) Caproate in Pre-clinical Contexts

Ex vivo Permeation Studies Using Animal Tissues

Ex vivo permeation studies are a critical step in pre-clinical research to evaluate the performance of topical formulations. These studies utilize excised animal skin, such as porcine, mouse, or rat skin, mounted on a diffusion cell apparatus (e.g., a Franz cell) to measure the rate and extent of drug absorption from a specific formulation. nih.govdovepress.com Porcine skin is often selected as it is histologically similar to human skin. dovepress.com The primary goal is to understand how different vehicle compositions and formulation strategies can influence the permeation of the active pharmaceutical ingredient through the skin layers.

Research on hydrocortisone and its esters demonstrates that the formulation vehicle plays a significant role in dermal penetration. Studies comparing various formulations like microemulsions, gels, and ointments have shown that the choice of vehicle directly impacts the drug's flux (the rate of permeation across a specific area) and permeability coefficient. For instance, a hydrophobic microemulsion containing a permeation enhancer was found to provide the highest flux for hydrocortisone acetate (B1210297) compared to hydrophilic gels and ointments. nih.gov Conversely, nanoparticulate formulations have been shown to reduce the permeation flux across full-thickness mouse skin, which can be advantageous for localizing the drug's effect within the epidermis and dermis while minimizing systemic absorption. nih.gov These studies quantify key parameters such as steady-state flux (Jss), permeability coefficient (Kp), and the cumulative amount of drug permeated over time to compare the effectiveness of different delivery systems. nih.govnih.gov

Table 1: Ex Vivo Permeation Parameters of Various Hydrocortisone Formulations Across Animal Skin

| Formulation Type | Active Compound | Animal Tissue Model | Permeation Flux (Jss) (µg/cm²·h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Key Finding |

|---|---|---|---|---|---|

| Hydrophobic Microemulsion | Hydrocortisone Acetate | Animal Membrane | 133 | Not Reported | Highest flux and solubility among tested formulations. nih.gov |

| Ointment | Hydrocortisone Acetate | Animal Membrane | 0.4 | Not Reported | Lowest flux, suggesting minimal systemic absorption. nih.gov |

| Chitosan Nanoparticles | Hydrocortisone | NC/Nga Mouse Skin | ~24 | ~4.8 | Significantly reduced flux compared to control groups. nih.gov |

Colloidal Stability and Particle Size Analysis of Nanocarrier Systems

When hydrocortisone caproate is formulated into advanced nanocarrier systems, such as lipid or polymeric nanoparticles, their physical characteristics are paramount to product performance and stability. Colloidal stability refers to the ability of the nanoparticles to remain evenly dispersed in the formulation over time without aggregating or settling. Key parameters measured to assess this are particle size, polydispersity index (PDI), and zeta potential.

Particle Size: The diameter of the nanoparticles is critical for transdermal delivery. For penetration into the deeper layers of the skin, a particle size of less than 200 nm is often considered optimal. semanticscholar.org

Polydispersity Index (PDI): PDI is a measure of the uniformity of the particle sizes within a formulation. A PDI value below 0.5, and ideally below 0.1, indicates a homogenous and uniform particle size distribution, which is desirable for consistent performance. semanticscholar.orgnih.gov

Zeta Potential (ZP): This parameter measures the surface charge of the nanoparticles. A high absolute ZP value (e.g., greater than ±30 mV) generally indicates good colloidal stability, as the electrostatic repulsion between particles prevents aggregation. semanticscholar.org However, some systems, such as those stabilized by non-ionic PEGylated surfactants, can exhibit high long-term stability even with a near-neutral zeta potential. nih.gov

Studies on hydrocortisone-loaded nanostructured lipid carriers (NLCs) and lipid-polymer hybrid nanoparticles have demonstrated the successful formulation of stable systems with desirable characteristics for topical delivery. semanticscholar.orgnih.gov For example, hydrocortisone-loaded nanoparticles have been formulated with a mean diameter of 110.5 nm, a PDI of 0.15, and a zeta potential of -58.7 mV, indicating excellent long-term stability. semanticscholar.org

Table 2: Physicochemical Characterization of Hydrocortisone-Loaded Nanocarrier Systems

| Nanocarrier System | Active Compound | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (ZP) (mV) |

|---|---|---|---|---|

| Lipid Nanocapsules (LNC) | Hydrocortisone | 80 | 0.1 | -2 |

| Polymeric Nanoparticles (PNP) | Hydrocortisone | 180 - 200 | Very Low | Not Specified |

| SMS-PCL Nanoparticles | Hydrocortisone | 110.5 | 0.15 | -58.7 |

| Lipid-Polymer Hybrid Nanoparticles | Hydrocortisone Acetate | 210.7 | Not Specified | -27.3 |

Analytical Methodologies for the Characterization and Quantification of Hydrocortisone Caproate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Hydrocortisone (B1673445) Caproate, providing the means to separate it from impurities, degradation products, and other matrix components.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique for the quantification of hydrocortisone and its esters. nih.govsemanticscholar.org The development of a robust HPLC method for Hydrocortisone Caproate would be based on principles applied to similar steroid molecules.

Method Development: A typical method involves an isocratic or gradient elution on a C18 (ODS) column. nih.govasianpubs.orgresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be modified with acids like acetic or phosphoric acid to improve peak shape and resolution. nih.govasianpubs.org Detection is most commonly performed using a UV detector set to the maximum absorbance wavelength of the α,β-unsaturated ketone chromophore present in the steroid's A-ring, which is typically around 242-254 nm. nih.govasianpubs.orgd-nb.info

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS (C18), 5 µm, 4.6 × 150 mm | nih.gov |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govasianpubs.org |

| Detection | UV at 254 nm | nih.govd-nb.info |

| Injection Volume | 10-20 µL | nih.govresearchgate.net |

| Temperature | Ambient or 30-40 °C | nih.govresearchgate.netd-nb.info |

Method Validation: Validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.govajphr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method demonstrates a linear relationship between concentration and detector response over a specified range. Correlation coefficients (r²) are typically expected to be ≥ 0.999. asianpubs.org

Accuracy: Assessed by recovery studies on spiked samples, with results typically required to be within 98-102%. nih.govd-nb.info

Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should generally be less than 2%. nih.govd-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govd-nb.info

Robustness: The method's reliability is tested by deliberately varying parameters like mobile phase composition, pH, flow rate, and column temperature. d-nb.info

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.02 to 0.4 mg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.998 | nih.govijbpas.com |

| Accuracy (Recovery %) | 98–101% | nih.gov |

| Intra-day Precision (%RSD) | 0.19–0.55% | nih.gov |

| Inter-day Precision (%RSD) | 0.33–0.71% | nih.gov |

| LOD | ~0.01 mg/mL | nih.gov |

| LOQ | ~0.03 mg/mL | nih.gov |

Gas chromatography is generally not a suitable method for the direct analysis of this compound. Corticosteroids are non-volatile and thermally labile, meaning they decompose at the high temperatures required for GC analysis. While derivatization to create more volatile and stable analogues is a theoretical possibility, it is a complex process. HPLC remains the overwhelmingly preferred chromatographic method due to its simplicity and applicability at ambient temperatures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is invaluable for metabolite identification, trace-level quantification in biological matrices, and structural confirmation of degradation products. nih.govresearchgate.net

Using an interface such as Electrospray Ionization (ESI), the analyte is ionized before entering the mass spectrometer. researchgate.net For this compound, the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this parent ion. The resulting fragment ions provide a structural fingerprint of the molecule. For the hydrocortisone backbone, characteristic fragmentation involves the sequential loss of water molecules. researchgate.net The fragmentation pattern of this compound would include these core fragments as well as ions resulting from cleavage of the caproate ester side chain.

| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | 363 | Protonated Molecular Ion | researchgate.net |

| [M+H-H₂O]⁺ | 345 | Loss of one water molecule | researchgate.net |

| [M+H-2H₂O]⁺ | 327 | Loss of two water molecules | researchgate.net |

| [M+H-3H₂O]⁺ | 309 | Loss of three water molecules | researchgate.net |

Spectroscopic Characterization

Spectroscopic techniques are employed to confirm the chemical structure and identity of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for unambiguous structural elucidation of organic molecules, including steroids. nih.govnih.gov A full assignment of the structure of this compound requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC). nih.govnih.govmdpi.com

¹H NMR: Provides information on the number and environment of protons. The steroid nucleus contains numerous signals in the aliphatic region, which are often complex and overlapping, necessitating 2D techniques for full assignment. mdpi.comresearchgate.net Specific signals for the olefinic protons in ring A and the methyl groups at C-18 and C-19 are characteristic. Additional signals corresponding to the protons of the caproate ester chain would also be present.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's functional group and local environment. The carbonyl carbons (C-3, C-20, and the ester carbonyl) are particularly diagnostic, appearing far downfield. ptfarm.pl

| Carbon Atom | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|

| C-3 | 199.5 | ptfarm.pl |

| C-5 | 170.9 | ptfarm.pl |

| C-18 | 17.2 | ptfarm.pl |

| C-19 | 20.6 | ptfarm.pl |

| C-20 | 209.0 | ptfarm.pl |

| C-21 | 68.0 | ptfarm.pl |

UV-Visible Spectroscopy: UV-Vis spectroscopy is a simple and robust method for the quantification of this compound. ijbpas.comjchps.com The molecule possesses a distinct chromophore, the α,β-unsaturated ketone in ring A, which gives rise to a strong absorption maximum (λmax) at approximately 242 nm in a solvent like methanol or ethanol. ijbpas.comsigmaaldrich.com This absorbance is used for compound identification and forms the basis of the HPLC-UV detection method.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | ~242 nm | Methanol | ijbpas.comsigmaaldrich.com |

Infrared Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, thereby confirming its identity. jchps.comresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-carbon double bonds of the steroid core, in addition to a strong ester carbonyl absorption.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| O-H | ~3411 | Stretching | researchgate.net |

| C-H | ~2918 | Stretching | researchgate.net |

| C=O (ketone, C-20) | ~1709 | Stretching | researchgate.net |

| C=O (ketone, C-3) | ~1638 | Stretching | researchgate.net |

| C=C (conjugated) | |||

| C=O (ester) | ~1735-1750 | Stretching |

Impurity Profiling and Related Substances Determination of this compound

Impurity profiling is a critical aspect of pharmaceutical analysis that involves the identification and quantification of any unwanted chemicals present in the final API. For this compound, these impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.

Common related substances for corticosteroids like hydrocortisone include process intermediates, isomers, and degradation products. synthinkchemicals.com A study focused on hydrocortisone butyrate, a similar ester, identified degradation products through stress stability studies, including hydrocortisone itself, hydrocortisone-21-butyrate, and other related ethers and orthobutyrates. researchgate.net It is plausible that similar degradation pathways exist for this compound, leading to impurities such as free hydrocortisone and caproic acid.

Analytical techniques such as HPLC coupled with mass spectrometry (HPLC-MS/MS) are powerful tools for identifying the structures of these related substances. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are intentionally conducted to produce potential degradation products. researchgate.net This helps in developing stability-indicating analytical methods that can separate the main compound from any impurities that might form under various storage conditions.

The European Pharmacopoeia (EP) specifies standards for hydrocortisone impurities, which can serve as a reference for identifying related compounds in its derivatives. synthinkchemicals.com The qualification of these impurity standards is essential for establishing robust pharmaceutical quality control. synthinkchemicals.com

Table 1: Potential Related Substances in Hydrocortisone Preparations

| Compound Name | Type of Substance |

|---|---|

| Hydrocortisone | Starting material, Degradant |

| Prednisolone (B192156) | Process Impurity |

| Cortisone (B1669442) Acetate (B1210297) | Related Corticosteroid |

This table lists potential impurities based on general knowledge of corticosteroid synthesis and degradation. Specific impurities for this compound would need to be confirmed through dedicated studies.

Method Validation and Quality Control in this compound Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement by regulatory bodies and ensures the reliability of analytical data. For this compound, this involves a series of tests to confirm the performance characteristics of the chosen analytical method, typically reverse-phase HPLC (RP-HPLC). d-nb.info The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for the main compound is well-resolved from peaks of other substances. asianpubs.org This is often confirmed by analyzing a placebo formulation and spiked samples to ensure no interference occurs at the retention time of this compound. nih.gov The selectivity of a method refers to the ability to distinguish between and quantify different analytes in a mixture. mdpi.com

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijbpas.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net This is typically evaluated by preparing a series of standard solutions of this compound at different concentrations and plotting the analytical response versus concentration. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.0.

Table 2: Examples of Linearity in Hydrocortisone Assays

| Compound | Concentration Range | Correlation Coefficient (r²) |

|---|---|---|

| Hydrocortisone | 0.02 - 0.4 mg/mL | 0.9989 |

| Hydrocortisone | 2.5 - 15 µg/mL | 0.999 |

| Hydrocortisone Butyrate | 0.1 - 250 µg/mL | 0.999 |

The data in this table is based on studies of hydrocortisone and its butyrate ester and serves to illustrate typical performance characteristics. researchgate.netnih.govijbpas.comresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is considered at two levels: repeatability (intraday precision) and intermediate precision (interday precision). ijbpas.com

Table 3: Examples of Accuracy and Precision in Hydrocortisone Assays

| Parameter | Compound | Result |

|---|---|---|

| Accuracy (% Recovery) | Hydrocortisone | 98 - 101% |

| Intraday Precision (% RSD) | Hydrocortisone | 0.19 - 0.55% |

| Interday Precision (% RSD) | Hydrocortisone | 0.33 - 0.71% |

| Intraday Precision (% RSD) | Hydrocortisone | 0.516 - 0.550% |

The data in this table is based on studies of hydrocortisone and serves to illustrate typical performance characteristics. nih.govijbpas.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info These values are crucial for determining trace impurities and for the analysis of low-concentration samples. They are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 4: Examples of LOD and LOQ in Hydrocortisone Assays

| Compound | LOD | LOQ |

|---|---|---|

| Hydrocortisone | 0.01066 mg/mL | 0.03231 mg/mL |

| Hydrocortisone | 0.09 µg/mL | 0.27 µg/mL |

The data in this table is based on studies of hydrocortisone and serves to illustrate typical performance characteristics. nih.govnih.govresearchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov For an HPLC method, this may include changing the mobile phase composition, flow rate, or column temperature. d-nb.infoijsdr.org The method is considered robust if the results remain consistent under these varied conditions, typically with an RSD of less than 2%.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. ijsdr.org Parameters such as peak tailing factor, number of theoretical plates, and resolution between peaks are monitored to ensure the chromatographic system is performing adequately before any samples are analyzed. nih.gov

Emerging Research Frontiers and Unexplored Avenues for Hydrocortisone Caproate

Investigation of New Ester Linkages and Substituents for Modulated Pharmacological Effects

The ester linkage in hydrocortisone (B1673445) prodrugs is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The caproate moiety in hydrocortisone caproate, a hexanoate ester, is a 21-O-hexanoyl derivative of hydrocortisone. nih.gov Altering this side chain can significantly impact properties such as lipid solubility, which in turn affects skin absorption and the rate of release from injection sites. uomustansiriyah.edu.iq

Research in this area focuses on synthesizing novel ester derivatives to achieve more desirable therapeutic outcomes. For instance, creating more lipid-soluble derivatives can enhance absorption through the skin, making them preferable for dermatological preparations. uomustansiriyah.edu.iq Conversely, modifications can be designed to control the rate of hydrolysis, thereby prolonging the drug's action. A key research goal is to modify the ester group to create prodrugs that release the active hydrocortisone at a specific rate or in response to specific physiological conditions. nih.gov